molecular formula C17H20N2O3 B5163908 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5163908
M. Wt: 300.35 g/mol
InChI Key: VMLMHJMGLSHFPL-UHFFFAOYSA-N
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Description

2-[3-(1-Azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a derivative of the isoindole-1,3-dione (phthalimide) scaffold, characterized by a propyl linker substituted at the 2-position with a 1-azepanyl-3-oxo group. The azepane moiety introduces a seven-membered nitrogen-containing heterocycle, which confers distinct steric, electronic, and solubility properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

2-[3-(azepan-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-15(18-10-5-1-2-6-11-18)9-12-19-16(21)13-7-3-4-8-14(13)17(19)22/h3-4,7-8H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLMHJMGLSHFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Industrial production methods often employ sustainable and environmentally friendly synthetic approaches to access these compounds efficiently .

Chemical Reactions Analysis

2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have shown affinity for cyclooxygenase enzymes, inhibiting their activity and thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Key Observations:

  • Azepanyl vs. Silyl Groups : The azepanyl substituent introduces a bulky, flexible N-heterocycle, contrasting with the hydrolytically reactive triethoxysilyl group in polysilsesquioxane precursors. The latter enables polycondensation into thermally stable polymers, while the azepanyl analog may favor solubility in polar aprotic solvents .
  • Aromatic vs.
  • Reactivity : The chloro-oxo analog is more electrophilic due to the electron-withdrawing chlorine, making it a candidate for nucleophilic substitution reactions, whereas the azepanyl compound’s tertiary amine could participate in acid-base interactions.

Biological Activity

2-[3-(1-Azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives, known for their diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • CAS Number : 690960-61-3

The compound features an isoindole core structure with an azepane moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that isoindole derivatives exhibit various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The following sections detail specific biological activities associated with this compound.

Anti-inflammatory Activity

Studies have shown that derivatives of isoindole can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In a study evaluating several isoindole derivatives:

  • Inhibition of COX Enzymes : The compound demonstrated significant inhibition of COX-2, comparable to established anti-inflammatory drugs such as meloxicam. The ratio of COX-2 to COX-1 inhibition suggested a favorable selectivity profile for anti-inflammatory applications .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties:

  • Reactive Oxygen Species (ROS) Scavenging : It showed potential in scavenging ROS and reactive nitrogen species (RNS), which are critical in oxidative stress-related diseases. This activity was linked to the presence of the phthalimide moiety that enhances membrane permeability and biological activity .

Neuroprotective Effects

Isoindole derivatives have been explored for their neuroprotective capabilities:

  • Monoamine Oxidase B (MAO-B) Inhibition : The compound exhibited inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on COX Inhibition :
    • Methodology : Molecular docking studies identified strong interactions between the compound and COX enzymes.
    • Findings : The compound showed a higher affinity for COX-2 compared to COX-1, indicating its potential as a selective anti-inflammatory agent .
  • Antioxidant Capacity Assessment :
    • Methodology : Total Antioxidant Capacity (TAC) measurements were performed using various assays.
    • Results : The compound demonstrated significant antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .
  • Neuropharmacological Evaluation :
    • Methodology : Various pharmacokinetic profiles were evaluated using bioinformatics tools.
    • Results : The compound showed promising absorption rates and blood-brain barrier permeability, suggesting its viability for central nervous system applications .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryCOX-2 Inhibition
AntioxidantROS Scavenging
NeuroprotectiveMAO-B Inhibition

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